1,2-Difluoro-4-ethoxy-5-nitrobenzene
Overview
Description
1,2-Difluoro-4-ethoxy-5-nitrobenzene: is an organic compound with the molecular formula C8H7F2NO3. This compound is characterized by the presence of two fluorine atoms, an ethoxy group, and a nitro group attached to a benzene ring. It is a versatile chemical used in various scientific research fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Difluoro-4-ethoxy-5-nitrobenzene typically involves multiple steps. One common method is the nitration of a fluorinated benzene derivative. The process generally includes:
Fluorination: Starting with a suitable benzene derivative, fluorination is carried out using a fluorinating agent such as hydrogen fluoride (HF) or a fluorine gas.
Nitration: The fluorinated benzene is then subjected to nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Ethoxylation: Finally, the ethoxy group is introduced through an ethoxylation reaction, typically using ethanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the reaction parameters and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-ethoxy-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium hydroxide (KOH), dimethylformamide (DMF), and various amines are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Benzene Derivatives: Nucleophilic substitution results in various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Difluoro-4-ethoxy-5-nitrobenzene has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Pharmaceuticals: It is explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Agrochemicals: The compound is investigated for its potential use in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-ethoxy-5-nitrobenzene depends on the specific application and the target molecule. Generally, the compound interacts with molecular targets through:
Electrophilic Substitution: The nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to electrophilic attack.
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4,5-dinitrobenzene: Similar in structure but with an additional nitro group, making it more reactive in certain chemical reactions.
1,4-Difluoro-2-methyl-5-nitrobenzene: Contains a methyl group instead of an ethoxy group, leading to different chemical properties and reactivity.
2,4-Difluoronitrobenzene: Lacks the ethoxy group, making it less versatile in certain synthetic applications.
Uniqueness
1,2-Difluoro-4-ethoxy-5-nitrobenzene is unique due to the presence of both ethoxy and nitro groups, which provide a balance of electron-donating and electron-withdrawing effects. This makes it a versatile intermediate in organic synthesis and materials science.
Properties
IUPAC Name |
1-ethoxy-4,5-difluoro-2-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO3/c1-2-14-8-4-6(10)5(9)3-7(8)11(12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNUTOBSUMTMME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1[N+](=O)[O-])F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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